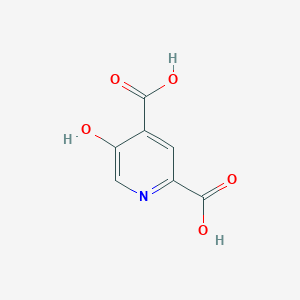

5-Hydroxy-2,4-pyridinedicarboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5NO5 |

|---|---|

Molecular Weight |

183.12 g/mol |

IUPAC Name |

5-hydroxypyridine-2,4-dicarboxylic acid |

InChI |

InChI=1S/C7H5NO5/c9-5-2-8-4(7(12)13)1-3(5)6(10)11/h1-2,9H,(H,10,11)(H,12,13) |

InChI Key |

JNVWAYVATZVSIT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1C(=O)O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Hydroxy 2,4 Pyridinedicarboxylic Acid

Chemo-Enzymatic and Biocatalytic Routes: Harnessing Nature's Catalysts

The pursuit of sustainable and environmentally benign synthetic methods has propelled the exploration of chemo-enzymatic and biocatalytic pathways for chemical production. These approaches utilize enzymes or whole microbial cells to perform complex chemical transformations with high selectivity and efficiency.

Derivation from Bio-based Precursors and Biomass Feedstocks

A promising biocatalytic route to the core structure of the target molecule, 2,4-pyridinedicarboxylic acid (also known as lutidinic acid), starts from renewable bio-based precursors. A patented process describes the formation of 2,4-pyridinedicarboxylic acid from 3,4-dihydroxybenzoic acid. chemrxiv.org This transformation is accomplished through a biocatalytic reaction employing a protocatechuate dioxygenase, such as protocatechuate 4,5-dioxygenase or protocatechuate 2,3-dioxygenase, in the presence of a nitrogen source. chemrxiv.org The 3,4-dihydroxybenzoic acid itself can be derived from lignin, a major component of biomass, positioning this synthetic route within the framework of a circular bio-economy. chemrxiv.org

The key enzyme in this process, protocatechuate dioxygenase, is a crucial component in the microbial degradation of aromatic compounds. The specificity of this enzyme allows for the precise ring-opening and subsequent recyclization of the bio-based precursor to form the desired pyridine (B92270) dicarboxylic acid scaffold.

| Precursor | Enzyme/Biocatalyst | Product |

| 3,4-Dihydroxybenzoic Acid | Protocatechuate Dioxygenase | 2,4-Pyridinedicarboxylic Acid |

Enzyme-Mediated Transformations and Whole-Cell Biocatalysis

Building upon the biocatalytic formation of the pyridine dicarboxylic acid backbone, the introduction of the hydroxyl group at the 5-position represents the next critical step. This can be potentially achieved through enzyme-mediated transformations, specifically through the action of hydroxylase enzymes. Cytochrome P450 monooxygenases are a versatile class of enzymes known to catalyze the hydroxylation of a wide variety of substrates, including aromatic compounds. nih.govnih.gov These enzymes utilize molecular oxygen and a source of reducing equivalents, typically NADPH or NADH, to insert a hydroxyl group into a C-H bond with high regio- and stereoselectivity. nih.gov

While a direct enzymatic hydroxylation of 2,4-pyridinedicarboxylic acid at the 5-position has not been explicitly detailed in the reviewed literature, the broad substrate scope of engineered cytochrome P450 enzymes suggests this as a feasible approach. acs.org Whole-cell biocatalysis, employing microorganisms engineered to express specific hydroxylases, offers an attractive platform for such a transformation. This approach obviates the need for the isolation and purification of enzymes and the external addition of expensive cofactors, as the microbial host can provide the necessary cellular machinery and cofactors for the reaction.

Further research into the screening and engineering of hydroxylases, such as those from the cytochrome P450 superfamily, could lead to the development of a biocatalyst capable of the selective C-H oxidation of 2,4-pyridinedicarboxylic acid to yield the desired 5-hydroxy derivative. nih.govresearchgate.net

Conventional Organic Synthesis Approaches: The Chemist's Toolbox

Conventional organic synthesis provides a well-established and versatile toolkit for the construction of complex molecules like 5-Hydroxy-2,4-pyridinedicarboxylic acid through a series of controlled chemical reactions.

Pyridine Ring Functionalization and Carboxylation Strategies

A plausible conventional synthesis of the 2,4-pyridinedicarboxylic acid framework begins with a readily available pyridine derivative. One patented method describes the preparation of 2,4-pyridinedicarboxylic acid starting from 4-cyanopyridine (B195900). google.com This process involves the reaction of 4-cyanopyridine with formamide (B127407) in the presence of a peroxodisulfate, which leads to the formation of 4-cyano-2-pyridinecarboxamide. Subsequent alkaline hydrolysis of both the cyano and the amide functionalities yields 2,4-pyridinedicarboxylic acid. google.com

| Starting Material | Key Reagents | Intermediate | Final Product (Backbone) |

| 4-Cyanopyridine | 1. Formamide, Peroxodisulfate2. Alkaline Hydrolysis | 4-Cyano-2-pyridinecarboxamide | 2,4-Pyridinedicarboxylic Acid |

This carboxylation strategy provides a direct method to introduce the carboxylic acid groups at the desired positions on the pyridine ring.

Selective Hydroxylation and Regioselective Derivatization Techniques

With the 2,4-pyridinedicarboxylic acid core in hand, the final and most challenging step in a conventional synthesis is the regioselective introduction of the hydroxyl group at the 5-position. Direct hydroxylation of the pyridine ring can be challenging due to the electron-deficient nature of the ring, which makes it less susceptible to electrophilic attack. However, several strategies can be envisioned to achieve this transformation.

One potential route involves the synthesis of a precursor molecule, such as 5-amino-2,4-pyridinedicarboxylic acid. The amino group can then be converted to a hydroxyl group via a diazotization reaction. organic-chemistry.orgbyjus.comunacademy.com This process typically involves treating the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. organic-chemistry.orgbyjus.comunacademy.com The diazonium group is an excellent leaving group and can be displaced by a hydroxyl group upon warming in an aqueous solution. libretexts.org

Another approach could involve the synthesis of a 5-halopyridine-2,4-dicarboxylic acid derivative. The halogen atom, acting as a leaving group, could then be displaced by a hydroxide (B78521) nucleophile in a nucleophilic aromatic substitution reaction. sci-hub.sequimicaorganica.org The success of this approach would depend on the reactivity of the 5-position towards nucleophilic attack.

A third strategy could be the use of pyridine N-oxides. The N-oxide functionality alters the electronic properties of the pyridine ring, activating it for certain transformations. wikipedia.org Photochemical rearrangement of a pyridine N-oxide can lead to the formation of hydroxypyridines, although controlling the regioselectivity can be a significant challenge. nih.govacs.org

These regioselective derivatization techniques represent plausible, albeit potentially multi-step, pathways to achieve the final this compound structure from a pre-formed 2,4-dicarboxylated pyridine core.

In-depth Article on the Chemical Compound “this compound” Cannot Be Generated Due to Lack of Available Research

Despite extensive and targeted searches for scientific literature, a comprehensive and detailed article focusing solely on the coordination chemistry and supramolecular assembly of this compound, as per the requested outline, cannot be generated at this time. The available information in the public domain is insufficient to provide scientifically accurate and thorough content for the specified sections and subsections.

Searches for the chelation properties of this compound with transition metals, lanthanides, and main group metal ions, as well as its multidentate binding motifs and stereochemical influence, did not yield specific research findings. Similarly, inquiries into the rational design, synthesis, structural diversity, and stability of Metal-Organic Frameworks (MOFs) and coordination polymers based on this specific ligand returned no relevant dedicated studies.

While the field of coordination chemistry extensively covers various isomers of pyridinedicarboxylic acid and their derivatives in the construction of coordination polymers and MOFs, "this compound" appears to be a compound that has not been a significant focus of research in this area to date. The single mention found in a patent for a corrosion inhibitor composition lists the compound among many others but provides no data on its coordination chemistry.

Therefore, to adhere to the strict instructions of generating a thorough, informative, and scientifically accurate article based solely on the provided outline for this compound, it is not possible to proceed without substantial scientific literature. Any attempt to do so would result in an article lacking the required detail, research findings, and scientific accuracy.

Table of Compounds Mentioned

Since no specific coordination complexes or MOFs involving this compound could be detailed, a table of such compounds cannot be provided.

Coordination Chemistry and Supramolecular Assembly of 5 Hydroxy 2,4 Pyridinedicarboxylic Acid

Supramolecular Chemistry and Self-Assembly Processes of 5-Hydroxy-2,4-pyridinedicarboxylic Acid

The supramolecular chemistry of this compound is governed by the interplay of various non-covalent interactions, which dictates the self-assembly of the molecules into higher-order structures. The presence of multiple functional groups—a hydroxyl group, two carboxylic acid moieties, and a pyridine (B92270) ring—allows for a rich variety of intermolecular connections, leading to the formation of complex and well-defined supramolecular architectures.

Non-Covalent Interactions in this compound Systems

The crystal engineering of systems containing this compound is fundamentally based on the strategic use of non-covalent interactions. These interactions, while weaker than covalent bonds, are highly directional and play a crucial role in determining the final three-dimensional arrangement of the molecules in the solid state. The primary non-covalent interactions involving this compound include hydrogen bonding and π-π stacking.

Hydrogen Bonding:

Hydrogen bonds are the most significant non-covalent interactions in the supramolecular assembly of this compound. The molecule possesses several hydrogen bond donors (the hydroxyl group and the two carboxylic acid groups) and acceptors (the nitrogen atom of the pyridine ring and the oxygen atoms of the carbonyl and hydroxyl groups). This multiplicity of sites allows for the formation of a robust network of hydrogen bonds.

Key hydrogen bonding motifs observed in related systems include:

Carboxylic Acid Homodimers: The carboxylic acid groups can form strong, cyclic dimers through O-H···O hydrogen bonds. This is a common and highly stable supramolecular synthon.

Carboxylic Acid-Pyridine Heterosynthons: The carboxylic acid group can interact with the nitrogen atom of the pyridine ring via a strong O-H···N hydrogen bond. This is a highly reliable interaction in crystal engineering.

Hydroxyl-Carboxyl Interactions: The hydroxyl group can act as a hydrogen bond donor to the carbonyl oxygen of a carboxylic acid group (O-H···O=C).

Hydroxyl-Pyridine Interactions: The hydroxyl group can also form a hydrogen bond with the pyridine nitrogen (O-H···N).

The competition and hierarchy between these different hydrogen bonding possibilities are critical in determining the final supramolecular architecture. Studies on analogous molecules containing both carboxylic acid and hydroxyl functionalities have shown that the carboxylic acid···pyridine heterosynthon is often favored over other interactions.

π-π Stacking:

The aromatic pyridine ring of this compound can participate in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, contribute to the stabilization of the crystal lattice. The geometry of the stacking (e.g., face-to-face or offset) will depend on the electronic nature of the pyridine ring and the steric constraints imposed by the substituents.

The following table summarizes the key non-covalent interactions and the functional groups involved in this compound systems.

| Interaction Type | Donor Group(s) | Acceptor Group(s) | Typical Energy Range (kJ/mol) |

| Hydrogen Bonding | -COOH, -OH | C=O, -OH, Pyridine-N | 15-40 |

| π-π Stacking | Pyridine Ring | Pyridine Ring | 0-50 |

Construction of Discrete Self-Assembled Structures

While much of the research on pyridinedicarboxylic acids has focused on the formation of coordination polymers with metal ions rsc.orgresearchgate.netnih.govacs.orgmdpi.comresearchgate.net, the principles of self-assembly also allow for the construction of discrete, non-polymeric structures. The formation of such discrete entities is often guided by the formation of highly stable, cyclic hydrogen-bonded motifs that limit the dimensionality of the resulting assembly.

In the case of this compound, the formation of discrete structures would likely be achieved through the careful selection of co-crystallizing agents or by controlling the crystallization conditions to favor specific, self-limiting hydrogen bonding patterns. For instance, the formation of a stable carboxylic acid homodimer could lead to the assembly of discrete dimeric units.

The design of discrete self-assembled structures relies on the predictability of supramolecular synthons. The following table outlines potential discrete assemblies based on known synthons in related molecules.

| Supramolecular Synthon | Resulting Discrete Structure | Key Interactions |

| Carboxylic Acid Homodimer | Dimeric Pair | O-H···O hydrogen bonds |

| Carboxylic Acid-Pyridine Heterosynthon | Dimeric or Oligomeric Assemblies | O-H···N hydrogen bonds |

| Multiple Component Assembly | Co-crystal with defined stoichiometry | A combination of hydrogen bonds |

The study of the supramolecular chemistry of this compound and its ability to form discrete, self-assembled structures is an area that warrants further investigation, building upon the foundational principles of crystal engineering and non-covalent interactions established for similar molecular systems.

Biochemical Interactions and Enzymatic Studies of 5 Hydroxy 2,4 Pyridinedicarboxylic Acid

Enzyme Inhibition Mechanisms and Kinetics

5-Hydroxy-2,4-pyridinedicarboxylic acid, a derivative of the well-studied compound 2,4-pyridinedicarboxylic acid (2,4-PDCA), exhibits significant interactions with various classes of enzymes. Its structural similarity to 2-oxoglutarate (2-OG), a key intermediate in the Krebs cycle, allows it to function as a competitive inhibitor for a range of 2-OG-dependent dioxygenases. Furthermore, its ability to chelate metal ions, particularly zinc, extends its inhibitory activities to zinc-dependent enzymes.

This compound is an active modulator of 2-oxoglutarate-dependent dioxygenases, a large superfamily of non-heme iron-containing enzymes that play crucial roles in various cellular processes, including DNA repair, fatty acid metabolism, and post-translational modifications. By mimicking the endogenous substrate 2-oxoglutarate, this compound can bind to the active site of these enzymes, thereby preventing the binding of 2-oxoglutarate and inhibiting their catalytic activity.

Research on the parent compound, 2,4-PDCA, has shown it to be a broad-spectrum inhibitor of 2-OG oxygenases. The introduction of substituents on the pyridine (B92270) ring can significantly alter the inhibitory potency and selectivity. For instance, fluorinated derivatives of 2,4-PDCA have demonstrated potent inhibition of human 2-OG oxygenases like aspartate/asparagine-β-hydroxylase (AspH) and the JmjC lysine-specific Nε-demethylase 4E (KDM4E). nih.gov Notably, a fluorine substituent at the C5 position of 2,4-PDCA, the same position as the hydroxyl group in this compound, resulted in a substantial increase in selectivity for AspH over KDM4E when compared to the unsubstituted 2,4-PDCA. nih.gov While direct kinetic data for this compound is not extensively detailed in the available literature, the findings on C5-substituted analogs suggest that the hydroxyl group likely plays a key role in modulating the compound's interaction with the active site of these enzymes, potentially influencing both its inhibitory strength and its selectivity profile.

The inhibitory effects of this compound and its parent compound extend to the hydroxylase subfamily of 2-OG-dependent dioxygenases. These enzymes are critical for processes such as collagen synthesis and the regulation of the hypoxia-inducible factor (HIF) pathway. Prolyl hydroxylases (PHDs) are key enzymes in the HIF pathway, responsible for the hydroxylation of proline residues on HIF-α subunits, which targets them for degradation under normoxic conditions.

The parent compound, 2,4-PDCA, is a known inhibitor of prolyl hydroxylase 1 (PHD1), with a reported half-maximal inhibitory concentration (IC50) of 1.5 µM. caymanchem.com This inhibition leads to the stabilization of HIF-α, which can then activate the transcription of genes involved in the cellular response to low oxygen levels. Given that this compound shares the same core structure and 2-OG-mimicking properties, it is also expected to modulate the activity of prolyl hydroxylases. The presence of the hydroxyl group at the C5 position may influence its binding affinity and inhibitory potency towards different PHD isoforms.

| Compound | Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 2,4-Pyridinedicarboxylic acid (2,4-PDCA) | Prolyl Hydroxylase 1 (PHD1) | 1.5 | caymanchem.com |

In addition to its role as a 2-oxoglutarate mimic, the chemical structure of this compound allows it to act as a chelating agent for divalent metal ions, most notably zinc (Zn2+). caymanchem.comabmole.com Zinc is an essential cofactor for a vast array of enzymes, known as zinc-dependent enzymes or metalloenzymes, where it can play either a catalytic or a structural role. nih.gov

By binding to the zinc ion in the active site of these enzymes, this compound can disrupt their function. An example of a zinc-dependent enzyme that is inhibited by the parent compound, 2,4-PDCA, is metallo-β-lactamase. caymanchem.com This class of enzymes is responsible for conferring bacterial resistance to β-lactam antibiotics. The chelation of the active site zinc ion by 2,4-PDCA renders the enzyme inactive. It is therefore highly probable that this compound also exhibits inhibitory activity against various zinc-dependent enzymes through a similar mechanism of metal chelation.

Microbial Metabolism and Biotransformation Pathways

Microorganisms have evolved diverse metabolic pathways to degrade a wide range of organic compounds, including aromatic and heterocyclic molecules like pyridinedicarboxylic acids. The biotransformation of these compounds often involves a series of enzymatic reactions that modify the core structure, leading to intermediates that can be funneled into central metabolic pathways.

The microbial degradation of pyridinedicarboxylic acids can proceed through enzymatic hydroxylation, a common initial step in the breakdown of aromatic compounds. researchgate.net Studies on various isomers of pyridinedicarboxylic acid have shown that marine bacteria can partially oxidize these compounds when grown aerobically. nih.govnih.gov This oxidative process often involves the introduction of hydroxyl groups onto the pyridine ring, a reaction catalyzed by enzymes such as dioxygenases or monooxygenases. researchgate.net For instance, cytochrome P-450-catalyzed hydroxylation has been observed in the metabolism of related pyridine derivatives. nih.gov

Following hydroxylation, subsequent enzymatic steps such as decarboxylation can occur, where carboxyl groups are removed from the molecule. This process can lead to the formation of simpler, more readily metabolizable intermediates. While specific studies detailing the complete degradation pathway of this compound are limited, the general principles of microbial metabolism of aromatic compounds suggest that enzymatic hydroxylation and decarboxylation are likely key steps in its biotransformation.

The identification of metabolic intermediates is crucial for elucidating the biotransformation pathways of a compound. In the microbial metabolism of pyridinedicarboxylic acids, hydroxylated derivatives are common intermediates. For example, in the degradation of 2,6-pyridinedicarboxylic acid (dipicolinic acid) by marine bacteria, the principal metabolic product identified was 2,3-dihydroxypicolinic acid. nih.govnih.gov This intermediate was formed through the partial oxidation of the parent compound.

While the specific metabolic intermediates of this compound have not been extensively characterized in the scientific literature, it is plausible that further hydroxylation or other modifications of the pyridine ring occur, leading to a variety of transient chemical species. The characterization of such intermediates typically involves techniques like chromatography and spectroscopy to isolate and identify the chemical structures of the products formed during microbial degradation.

| Parent Compound | Metabolic Intermediate | Metabolizing Organism | Reference |

|---|---|---|---|

| 2,6-Pyridinedicarboxylic acid (Dipicolinic acid) | 2,3-Dihydroxypicolinic acid | Marine bacteria | nih.govnih.gov |

Role as a Building Block for Biologically Relevant Molecules

While this compound itself has defined biochemical interactions, its core structure also serves as a valuable scaffold for the synthesis of other biologically relevant molecules. The pyridine-2,4-dicarboxylic acid framework is particularly amenable to chemical modifications that can lead to the development of compounds with targeted biological activities. Research has demonstrated that derivatives of this structure can function as potent and selective inhibitors of specific human enzymes.

A notable example is the development of 5-substituted pyridine-2,4-dicarboxylate derivatives as selective inhibitors of the human Jumonji-C domain-containing protein 5 (JMJD5). acs.org In these derivatives, the substituent at the 5-position of the pyridine ring, where the hydroxyl group is located in this compound, is systematically varied to explore the structure-activity relationship. These synthetic derivatives have shown the potential for selective inhibition of JMJD5, an enzyme linked to various cellular processes. acs.org

The inhibitory activity of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the inhibitor required to reduce the activity of the enzyme by half. A lower IC₅₀ value indicates a more potent inhibitor. The table below summarizes the research findings for a series of 5-aminoalkyl-substituted 2,4-pyridinedicarboxylic acid (2,4-PDCA) derivatives and their inhibitory effect on JMJD5. acs.org

| Compound | Substituent at 5-position | JMJD5 IC₅₀ (μM) |

|---|---|---|

| 2,4-PDCA (Reference) | -H | ~0.5 |

| Derivative 20a | Aminoalkyl chain | ~0.3 |

| Derivative 20b | Aminoalkyl chain | ~0.9 |

| Derivative 20c | Aminoalkyl chain | ~0.8 |

| Derivative 20d | Aminoalkyl chain | ~0.6 |

| Derivative 20e | Aminoalkyl chain | ~17.5 |

| Derivative 20f | Aminoalkyl chain | ~0.7 |

| Derivative 20g | Aminoalkyl chain | ~0.6 |

| Derivative 20h | Aminoalkyl chain | ~0.5 |

| Derivative 20i | Aminoalkyl chain | ~0.4 |

| Derivative 20j | Aminoalkyl chain | ~0.4 |

The data reveals that many of the 5-aminoalkyl-substituted derivatives retain or even slightly improve upon the inhibitory potency of the parent 2,4-pyridinedicarboxylic acid. acs.org Notably, the exception is derivative 20e , which demonstrates a significantly reduced inhibitory efficiency, highlighting the sensitivity of the enzyme's active site to the specific nature of the substituent. acs.org Such studies underscore the importance of the pyridine-2,4-dicarboxylic acid scaffold as a foundational structure for generating new molecules with potential therapeutic applications. The hydroxyl group at the 5-position of this compound offers a reactive site for further chemical modifications, paving the way for the creation of a diverse library of compounds for biological screening.

Other related pyridinecarboxylic acid derivatives have also been investigated for their biological activities. For instance, a 2,4-substituted 3-hydroxy-4-pyridinecarboxylic acid derivative has been shown to possess anti-inflammatory properties and to stimulate pro-angiogenic mediators. nih.gov Furthermore, various pyridine derivatives have been synthesized and evaluated for their antimicrobial activities against both Gram-positive and Gram-negative bacteria. nih.gov These examples further illustrate the utility of the pyridinecarboxylic acid core as a building block for molecules with a wide range of biological functions.

Computational and Theoretical Investigations of 5 Hydroxy 2,4 Pyridinedicarboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. Methods such as Density Functional Theory (DFT) are employed to model various molecular properties with high accuracy.

The electronic structure of a molecule dictates its stability, reactivity, and physical properties. For 5-hydroxy-2,4-pyridinedicarboxylic acid, the pyridine (B92270) ring, with its electron-withdrawing nitrogen atom, significantly influences the electron density distribution. The presence of two carboxylic acid groups and a hydroxyl group further modifies this distribution.

Quantum chemical calculations can determine key descriptors of reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. While specific calculations for this compound are not widely published, DFT calculations on similar molecules, such as 5-phenyl-2-(4-pyridyl)pyrimidine, have been performed using basis sets like B3LYP/6-311G(d) to analyze molecular geometry and vibrational frequencies. researchgate.net Charge analysis methods can identify the most likely sites for protonation or deprotonation, which is essential for understanding the acid-base properties of the molecule's multiple functional groups. acs.org

Table 1: Key Parameters from Quantum Chemical Calculations

| Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | The electron-rich pyridine ring and hydroxyl group would contribute significantly to the HOMO. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | The carboxylic acid groups and the electron-deficient nature of the pyridine nitrogen would influence the LUMO. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A moderate gap is expected, reflecting a stable aromatic system that can still participate in chemical reactions. |

| Electrostatic Potential | Maps the charge distribution to predict sites for electrophilic and nucleophilic attack. | Negative potential would be concentrated around the nitrogen and oxygen atoms, indicating sites for electrophilic attack. |

Hydroxypyridine derivatives are known to exhibit keto-enol tautomerism, an equilibrium between two forms that differ in the position of a proton and the location of a double bond. unipd.itacs.org In this compound, the hydroxyl group on the pyridine ring can tautomerize to a keto form. This process involves the migration of a hydrogen atom, accompanied by a shift in electron density within the ring. acs.org

The stability of these tautomers is intrinsically linked to the aromaticity of the pyridine ring. Aromaticity provides increased stability, and the tautomer that better preserves the aromatic character of the ring is generally favored. acs.org The presence of substituents, such as the two carboxylic acid groups, can alter the electron distribution and thereby influence the tautomeric equilibrium. unipd.it Theoretical studies on related hydroxypyridine-carboxylic acid derivatives have shown that the position of the proton in an intramolecular hydrogen bond between adjacent hydroxyl and carboxyl groups correlates with the aromaticity of the pyridine ring. unipd.itacs.org

Computational methods can predict the relative energies of the different tautomers, providing insight into which form is more stable and therefore more populated at equilibrium. The analysis of bond lengths, nucleus-independent chemical shift (NICS) values, and aromaticity indices like the Bird index can quantify the degree of aromaticity in each tautomeric form. unipd.it

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. nih.gov It provides detailed information about the conformational flexibility and thermodynamic properties of a system. nih.govmdpi.com

For this compound, MD simulations could be used to explore its conformational landscape. The primary sources of flexibility in this otherwise rigid molecule are the rotatable bonds of the two carboxylic acid groups. Simulations would reveal the preferred orientations of these groups relative to the pyridine ring and to each other. This analysis is crucial for understanding how the molecule might fit into a protein's active site or how it self-assembles in the solid state. Although specific MD studies on this compound are not prominent in the literature, the methodology is widely applied to study protein-ligand interactions and the conformational behavior of small molecules. nih.govmdpi.com The process typically involves placing the molecule in a simulated solvent environment and calculating the forces between atoms to model their motion over a set period, often on the nanosecond scale. nih.gov

Spectroscopic Analysis and Interpretation (e.g., IR, UV/Vis, NMR, EPR)

Theoretical calculations can predict spectroscopic data, which serves as a valuable tool for interpreting experimental spectra.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. researchgate.net For this compound, characteristic IR absorption bands would be expected for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acids, and various C=C and C=N stretching modes of the pyridine ring. semanticscholar.org

UV/Vis Spectroscopy: The electronic transitions predicted by quantum calculations correspond to the absorption of UV-visible light. The HOMO-LUMO gap is directly related to the main electronic transition. nih.gov Pyridine derivatives typically exhibit strong absorption in the UV region due to π → π* transitions within the aromatic ring. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. nih.gov These predictions are highly sensitive to the molecule's electronic environment and conformation. For this compound, distinct signals would be expected for the two protons on the pyridine ring and for the various carbon atoms, with the chemical shifts influenced by the electronegative nitrogen and oxygen atoms. chemicalbook.com

Table 2: Predicted Spectroscopic Features for this compound

| Spectroscopy | Feature | Predicted Region/Value | Functional Group Origin |

|---|---|---|---|

| IR | O-H Stretch | 3200-3600 cm⁻¹ (broad) | Hydroxyl group (-OH) |

| IR | O-H Stretch | 2500-3300 cm⁻¹ (very broad) | Carboxylic acid (-COOH) |

| IR | C=O Stretch | 1700-1750 cm⁻¹ | Carboxylic acid (-COOH) |

| IR | C=C, C=N Stretch | 1450-1650 cm⁻¹ | Pyridine ring |

| ¹H NMR | Aromatic H | δ 7.0-9.0 ppm | Pyridine ring protons |

| ¹H NMR | Carboxyl H | δ 10-13 ppm (broad) | Carboxylic acid protons (-COOH) |

| ¹³C NMR | Aromatic C | δ 120-160 ppm | Pyridine ring carbons |

| ¹³C NMR | Carbonyl C | δ 165-185 ppm | Carboxylic acid carbons (-COOH) |

| UV-Vis | λmax | ~250-300 nm | π → π* transitions in the pyridine ring |

Ligand-Protein Interaction Modeling and Binding Site Analysis

Computational modeling is extensively used to predict and analyze how small molecules (ligands) interact with proteins. The parent compound, 2,4-pyridinedicarboxylic acid (2,4-PDCA), is known to act as an inhibitor for a range of enzymes, particularly 2-oxoglutarate (2-OG) dependent oxygenases, such as certain histone demethylases. caymanchem.comselleckchem.comchemicalbook.com 2,4-PDCA functions as a structural mimic of 2-OG. caymanchem.comselleckchem.com

It is highly probable that this compound would be investigated for similar biological targets. Molecular docking and MD simulations are the primary tools for this type of investigation.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein's active site. For this compound, docking studies would likely place the dicarboxylic acid moiety in a position to chelate the active site metal ion (often iron) and mimic the binding of the natural substrate, 2-oxoglutarate, similar to how 2,4-PDCA binds. caymanchem.com

Binding Site Analysis: Once a docked pose is obtained, the specific interactions between the ligand and protein residues can be analyzed. The hydroxyl group at the 5-position could introduce new, favorable interactions, such as hydrogen bonds with amino acid residues in the binding pocket, potentially increasing binding affinity and selectivity compared to the parent compound 2,4-PDCA.

Binding Free Energy Calculations: Methods like MM-PBSA/MM-GBSA can be applied to MD simulation trajectories to estimate the binding free energy of the protein-ligand complex, providing a quantitative measure of binding affinity. nih.gov These calculations consider van der Waals forces, electrostatic interactions, and solvation energies. nih.gov

Studies on the related 2,5-pyridinedicarboxylic acid have shown its ability to selectively inhibit D-dopachrome tautomerase, and crystallographic analysis has elucidated its specific binding features within the enzyme's active site. nih.gov Similar comprehensive biochemical and computational analyses would be essential to characterize the interactions of this compound with its protein targets. nih.gov

Table 3: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 2,4-Pyridinedicarboxylic acid | 2,4-PDCA |

| 2,5-Pyridinedicarboxylic acid | - |

| 5-phenyl-2-(4-pyridyl)pyrimidine | - |

| 2-oxoglutarate | 2-OG |

Derivative Synthesis and Structure Activity Relationship Sar Studies for 5 Hydroxy 2,4 Pyridinedicarboxylic Acid

Synthesis of Functionalized Derivatives

The synthetic exploration of 5-Hydroxy-2,4-pyridinedicarboxylic acid has led to a variety of derivatives, primarily through modifications of the carboxylic acid groups, such as esterification and amidation. These reactions allow for the introduction of a wide array of functional groups, enabling a broad investigation of the molecule's chemical space.

One common approach involves the conversion of the carboxylic acid moieties into esters. This is typically achieved by reacting the parent compound with an alcohol in the presence of an acid catalyst. This process can be tailored to produce a range of esters, from simple methyl and ethyl esters to more complex and sterically hindered variants. These ester derivatives are often used as intermediates for further functionalization or are evaluated for their own biological properties.

Amide derivatives represent another significant class of functionalized analogs. The synthesis of these compounds is generally accomplished by first activating the carboxylic acids, for example, by converting them to acid chlorides or by using coupling agents, followed by reaction with a primary or secondary amine. This method provides access to a diverse set of amides with varying substituents on the nitrogen atom. The ability to introduce different aryl and alkyl groups via amidation is a powerful tool for probing the structure-activity landscape.

Investigation of Substituent Effects on Biological Activity

The biological activity of derivatives of this compound is profoundly influenced by the nature and position of the substituents on the pyridine (B92270) ring and its appended functional groups. Structure-activity relationship (SAR) studies aim to systematically dissect these influences to guide the design of more potent and selective compounds.

For instance, in a series of amide derivatives, the electronic properties of the substituents on an aryl ring attached to the amide nitrogen can have a significant impact on activity. Electron-withdrawing groups, such as nitro or cyano groups, can modulate the electronic distribution within the entire molecule, potentially affecting its interaction with biological targets. Conversely, electron-donating groups, like methoxy (B1213986) or alkyl groups, can also alter the binding affinity and efficacy.

The steric bulk of the substituents is another critical factor. Large, bulky groups can create steric hindrance that may either prevent or enhance binding to a target protein, depending on the topology of the active site. The strategic placement of such groups can lead to improved selectivity for a specific biological target over others.

The following table summarizes the hypothetical impact of different substituents on the biological activity of this compound amides, based on general principles of medicinal chemistry.

| Substituent at Amide Nitrogen | Electronic Effect | Steric Hindrance | Predicted Impact on Activity |

| 4-Nitrophenyl | Electron-withdrawing | Moderate | May enhance activity through specific electronic interactions. |

| 4-Methoxyphenyl | Electron-donating | Moderate | Could increase or decrease activity depending on the target's electronic requirements. |

| tert-Butyl | None (Inductive) | High | Likely to decrease activity due to steric clash, unless the binding pocket is large. |

| Methyl | Electron-donating (weak) | Low | Minimal steric impact, allowing for fine-tuning of electronic properties. |

Development of Chemical Probes and Reporter Molecules

To further elucidate the biological mechanisms of action of this compound and its derivatives, researchers are developing chemical probes and reporter molecules. These specialized tools are designed to interact with specific biological targets and provide a detectable signal, thereby enabling the study of molecular interactions in complex biological systems.

One strategy for creating such probes is to incorporate a fluorescent tag into the structure of an active derivative. This can be achieved by coupling a fluorophore, such as a rhodamine or fluorescein (B123965) derivative, to a non-essential position on the molecule. The resulting fluorescent probe can then be used in cellular imaging experiments to visualize its localization and interaction with target proteins. The design of these probes must carefully balance the need for a detectable signal with the requirement to maintain the biological activity of the parent compound.

Another approach is the development of photoaffinity labels. These probes are designed to bind to their target and, upon irradiation with light of a specific wavelength, form a covalent bond. This allows for the permanent labeling and subsequent identification of the target protein. The synthesis of such probes typically involves the introduction of a photoreactive group, such as an azide (B81097) or a diazirine, into the structure of the active compound.

The development of these chemical probes is a critical step in translating the initial findings from SAR studies into a deeper understanding of the therapeutic potential of this compound derivatives.

Q & A

Basic Research Questions

Q. What are the primary applications of 5-Hydroxy-2,4-pyridinedicarboxylic acid in biochemical research?

- Methodological Answer : This compound is widely used in enzyme inhibition studies to investigate metabolic pathways. Researchers employ it to inhibit enzymes like those involved in disease-associated pathways (e.g., neurodegenerative or inflammatory disorders). A typical protocol involves kinetic assays to measure inhibition constants (Kᵢ) under controlled pH and temperature conditions. Validating results with orthogonal methods (e.g., fluorescence spectroscopy or isothermal titration calorimetry) ensures robustness .

Q. How is this compound utilized as a standard in analytical chemistry?

- Methodological Answer : The compound’s stability and solubility in polar solvents (e.g., methanol/water mixtures) make it suitable for calibrating HPLC systems. For method validation, prepare a calibration curve using serial dilutions (e.g., 0.1–10 µg/mL) and assess parameters like retention time reproducibility, peak symmetry, and limit of detection (LOD). Ensure column compatibility (C18 columns are commonly used) .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzyme inhibition data involving this compound?

- Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., ionic strength or cofactor availability). To address this:

- Perform dose-response curves under standardized buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4).

- Use structural analogs to confirm target specificity via competitive binding assays.

- Employ computational docking studies (e.g., AutoDock Vina) to predict binding modes and validate experimental Kᵢ values .

Q. What strategies optimize the synthesis of this compound for high-purity research applications?

- Methodological Answer : Synthesis optimization involves:

- Step 1 : Catalytic hydroxylation of pyridine precursors using transition-metal catalysts (e.g., Fe³⁺/H₂O₂ systems) to enhance regioselectivity.

- Step 2 : Purification via recrystallization (ethanol/water mixtures) followed by vacuum sublimation to achieve >99% purity.

- Step 3 : Validate purity using LC-MS and ¹H-NMR, ensuring absence of byproducts like 3-hydroxypyridine derivatives .

Q. How does solvent choice impact the stability of this compound in experimental setups?

- Methodological Answer : The compound degrades in strongly acidic/basic conditions. For long-term stability:

- Store in anhydrous DMSO at -20°C (avoid freeze-thaw cycles).

- In aqueous solutions, use buffers near neutral pH (6.5–7.5) with 0.1% EDTA to chelate metal ions that accelerate degradation. Monitor stability via UV-Vis spectroscopy (λ_max ~270 nm) over 24-hour intervals .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent inhibition data with this compound?

- Methodological Answer : Use non-linear regression models (e.g., GraphPad Prism) to fit data to the Hill equation:

where = Hill coefficient. Assess goodness-of-fit via R² and Akaike’s Information Criterion (AIC). Replicate experiments (n ≥ 3) to account for biological variability .

Q. How can researchers differentiate between competitive and non-competitive inhibition mechanisms using this compound?

- Methodological Answer : Conduct Lineweaver-Burk plots:

- Competitive Inhibition : Parallel lines with increasing inhibitor concentration.

- Non-Competitive Inhibition : Convergent lines.

Supplement with surface plasmon resonance (SPR) to measure real-time binding kinetics (e.g., , ) .

Table: Key Experimental Parameters for Enzyme Inhibition Studies

| Parameter | Recommended Value | Notes |

|---|---|---|

| Buffer | 50 mM Tris-HCl, pH 7.4 | Avoid phosphate buffers if metal ions interfere |

| Temperature | 25°C or 37°C | Match physiological conditions |

| Incubation Time | 30 min | Pre-incubation ensures equilibrium |

| Detection Method | Fluorescence (Ex/Em: 280/340 nm) | Quenching effects require controls |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.